![molecular formula C18H19NO3 B4303236 N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B4303236.png)
N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide
Overview
Description
N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyphenyl group, an ethyl group, and a phenylbutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide typically involves the reaction of 4-hydroxyacetophenone with phenylacetic acid derivatives under specific conditions. One common method includes the use of a condensation reaction, where 4-hydroxyacetophenone is reacted with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxyphenylethanol.
Substitution: Formation of 4-halophenylethyl-4-oxo-4-phenylbutanamide derivatives.
Scientific Research Applications
N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The hydroxyphenyl group may play a crucial role in binding to these targets, thereby influencing their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-hydroxyphenyl)ethyl]biphenyl-4-carboxamide
- N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide is unique due to its specific structural features, such as the presence of both hydroxy and phenyl groups, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(14-7-9-16(20)10-8-14)19-18(22)12-11-17(21)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPARHPWKQGPPRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)CCC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.